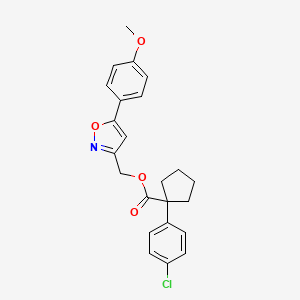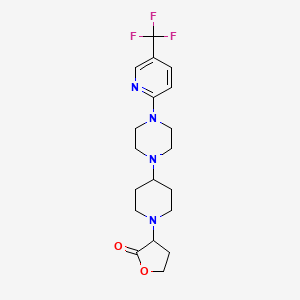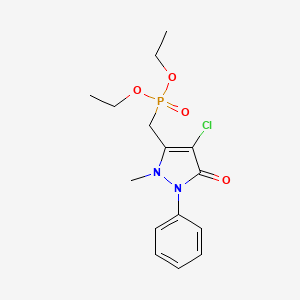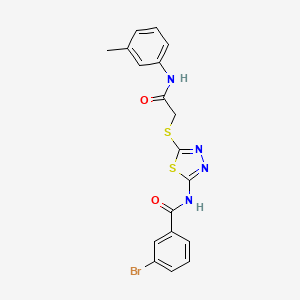![molecular formula C18H22FNO3 B2540633 (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351613-07-4](/img/structure/B2540633.png)
(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves binding to the allosteric site of the mGluR5 receptor, which enhances the receptor's response to glutamate. This results in increased neuronal activity and modulation of various downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone have been studied in vitro and in vivo. In vitro studies have shown that this compound enhances mGluR5-mediated intracellular calcium signaling and activates downstream signaling pathways involved in synaptic plasticity and neuronal survival. In vivo studies have shown that this compound improves cognitive function and reduces anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone in lab experiments is its specificity for the mGluR5 receptor, which allows for the selective modulation of this receptor's activity. However, one limitation is that this compound has a short half-life in vivo, which may affect its efficacy and bioavailability.
Orientations Futures
There are several future directions for the study of (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone. One direction is to further explore its potential as a therapeutic agent for neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to investigate its effects on other mGluR subtypes and their potential as drug targets. Additionally, the development of more stable analogs of this compound may improve its efficacy and bioavailability for in vivo studies.
Méthodes De Synthèse
The synthesis of (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves several steps. The starting material is 4-fluorobenzyl cyanide, which is reacted with cyclopropylmagnesium bromide to form the corresponding cyclopropyl ketone. This ketone is then reacted with 1,5-dioxa-9-azaspiro[5.5]undecan-9-amine to form the final product.
Applications De Recherche Scientifique
(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has potential applications in scientific research. It has been reported to have activity as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, and has been implicated in several neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c19-15-4-2-14(3-5-15)17(6-7-17)16(21)20-10-8-18(9-11-20)22-12-1-13-23-18/h2-5H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMORADTMNAHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2540553.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540555.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2540557.png)
![Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]](/img/structure/B2540562.png)



![Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride](/img/structure/B2540567.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2540569.png)

